molecular formula C8H10FNO2S B13196816 N-(4-fluoro-3-methylphenyl)methanesulfonamide

N-(4-fluoro-3-methylphenyl)methanesulfonamide

Cat. No.: B13196816
M. Wt: 203.24 g/mol
InChI Key: DAHKCVODCKHUGY-UHFFFAOYSA-N
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Description

N-(4-fluoro-3-methylphenyl)methanesulfonamide is an organic compound with the molecular formula C8H10FNO2S It is characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-3-methylphenyl)methanesulfonamide typically involves the reaction of 4-fluoro-3-methylaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-(4-fluoro-3-methylphenyl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenylmethanesulfonamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

N-(4-fluoro-3-methylphenyl)methanesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-fluoro-3-methylphenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and the sulfonamide group can influence its binding affinity and activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorophenyl)methanesulfonamide
  • N-(3-methylphenyl)methanesulfonamide
  • N-(4-chloro-3-methylphenyl)methanesulfonamide

Uniqueness

N-(4-fluoro-3-methylphenyl)methanesulfonamide is unique due to the combination of the fluorine atom and the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds that may lack one or both of these substituents .

Properties

Molecular Formula

C8H10FNO2S

Molecular Weight

203.24 g/mol

IUPAC Name

N-(4-fluoro-3-methylphenyl)methanesulfonamide

InChI

InChI=1S/C8H10FNO2S/c1-6-5-7(3-4-8(6)9)10-13(2,11)12/h3-5,10H,1-2H3

InChI Key

DAHKCVODCKHUGY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NS(=O)(=O)C)F

Origin of Product

United States

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